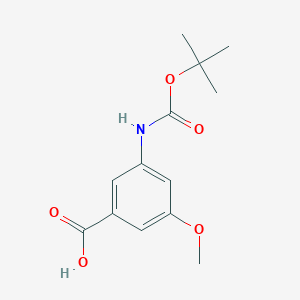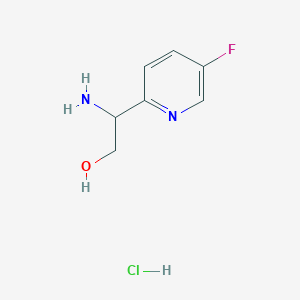![molecular formula C8H17N3O2 B1401145 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide CAS No. 1339761-18-0](/img/structure/B1401145.png)
2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C8H15NO3/c10-6-7-1-3-9 (4-2-7)5-8 (11)12/h7,10H,1-6H2, (H,11,12) .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . Its molecular weight is 173.21 .Applications De Recherche Scientifique
Donepezil: Alzheimer's Disease Treatment
Donepezil, a piperidine derivative, serves as a central example of the therapeutic applications of piperidine-based compounds. As a reversible acetylcholinesterase inhibitor approved for treating mild-to-moderate Alzheimer's disease, donepezil's efficacy extends to improving cognition, global function, and activities of daily living in patients with both Alzheimer's and vascular dementia. Its well-tolerated profile and absence of significant drug interactions highlight the potential of piperidine derivatives in neurological conditions (G. Román & S. Rogers, 2004).
Piperidine Alkaloids: Broad Therapeutic Potential
Piperidine alkaloids, derived from the Piper genus, embody a wide spectrum of therapeutic benefits, from cognition improvement to potential anticancer properties. The structural flexibility of the piperidine nucleus allows for extensive pharmacological exploration, suggesting that derivatives like 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide could be tailored for diverse clinical applications (L. Singh et al., 2021).
Piperazine and Piperidine Derivatives: Versatile Pharmacophores
The versatility of piperazine and piperidine rings as pharmacophores is well-documented, with applications ranging from CNS agents to anticancer and anti-inflammatory drugs. This adaptability underscores the potential of compounds like 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide to serve as foundational structures for developing new therapeutics across a broad spectrum of diseases (A. Rathi et al., 2016).
Metabolic Cytoprotection: Trimetazidine
Trimetazidine, another piperazine derivative used in angina pectoris treatment, exemplifies the cytoprotective effects of such compounds. Its mechanism, favoring carbohydrate over fatty acid metabolism without major hemodynamic effects, highlights the metabolic modulation capacity of piperazine and piperidine derivatives, suggesting similar potential for 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide in cardioprotective or metabolic therapies (A. Cargnoni et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c9-10-8(13)5-11-3-1-7(6-12)2-4-11/h7,12H,1-6,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVMVJRXOZFMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)


![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)

![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)

![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)

![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)


